![molecular formula C16H16ClN3S B15260574 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B15260574.png)
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine
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Overview
Description
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazole ring fused with a pyrrole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the thiazole ring. The chlorophenyl group is then added via a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.
Pyrrole Derivatives: Pyrrole-based compounds also show similar chemical reactivity and applications.
Uniqueness
The unique combination of the thiazole and pyrrole rings, along with the chlorophenyl group, gives 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine distinct properties. This makes it particularly valuable in research and industrial applications, where its specific reactivity and biological activity can be leveraged.
Properties
Molecular Formula |
C16H16ClN3S |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16ClN3S/c1-10-7-13(15-9-21-16(18)19-15)11(2)20(10)8-12-5-3-4-6-14(12)17/h3-7,9H,8H2,1-2H3,(H2,18,19) |
InChI Key |
ABLKIUUMAGHYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C3=CSC(=N3)N |
Origin of Product |
United States |
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